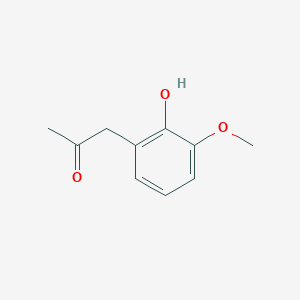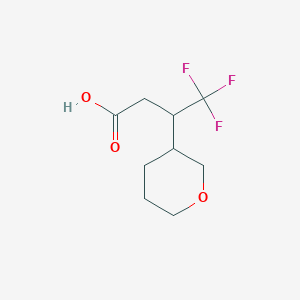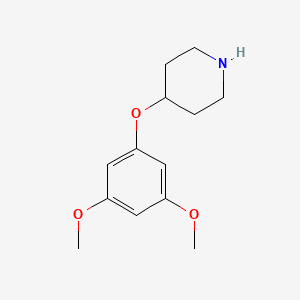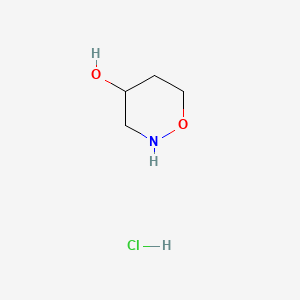
2-Methyl-4-(pyrrolidin-2-ylmethyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(pyrrolidin-2-ylmethyl)thiazole is a heterocyclic compound that contains both a thiazole ring and a pyrrolidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-1-(pyrrolidin-2-ylmethyl)ethanone with thiourea under basic conditions to form the thiazole ring . The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for 2-Methyl-4-(pyrrolidin-2-ylmethyl)thiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-Methyl-4-(pyrrolidin-2-ylmethyl)thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated or nitro-substituted thiazoles.
科学的研究の応用
2-Methyl-4-(pyrrolidin-2-ylmethyl)thiazole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-Methyl-4-(pyrrolidin-2-ylmethyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its targets . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
2-Methylthiazole: Lacks the pyrrolidin-2-ylmethyl group, resulting in different biological activities.
4-(Pyrrolidin-2-ylmethyl)thiazole: Lacks the methyl group at the 2-position of the thiazole ring.
2-Methyl-4-(pyrrolidin-2-ylmethyl)oxazole: Contains an oxazole ring instead of a thiazole ring.
Uniqueness
2-Methyl-4-(pyrrolidin-2-ylmethyl)thiazole is unique due to the presence of both the thiazole and pyrrolidine rings, which can confer distinct biological activities and chemical reactivity. The combination of these two rings can enhance the compound’s potential as a bioactive molecule and its versatility in various applications .
特性
分子式 |
C9H14N2S |
|---|---|
分子量 |
182.29 g/mol |
IUPAC名 |
2-methyl-4-(pyrrolidin-2-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C9H14N2S/c1-7-11-9(6-12-7)5-8-3-2-4-10-8/h6,8,10H,2-5H2,1H3 |
InChIキー |
NLHFIFRANUUIOS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)CC2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide](/img/structure/B13601209.png)



![2-[(4E)-hex-4-en-1-yl]propanedioicacid](/img/structure/B13601227.png)



